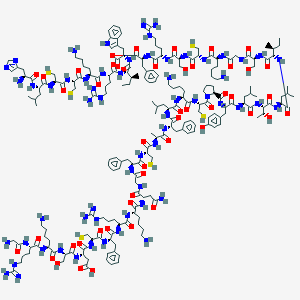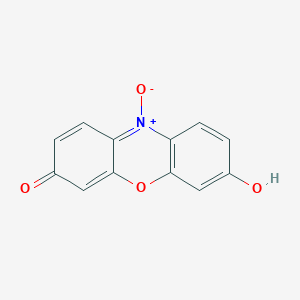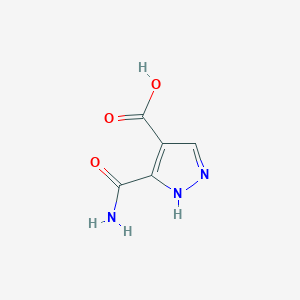
Chrymutasin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrymutasin C is a natural product that belongs to the class of cyclic depsipeptides. It is produced by the bacterium Myxobacterium sp. CMB-M0244. Chrymutasin C has gained attention in recent years due to its potent cytotoxicity against various cancer cell lines.
Mécanisme D'action
The mechanism of action of Chrymutasin C involves the disruption of the microtubule network in cancer cells. Chrymutasin C binds to the colchicine binding site of tubulin, which prevents the polymerization of tubulin into microtubules. This results in the disruption of the microtubule network, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Chrymutasin C has been shown to exhibit several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, Chrymutasin C inhibits the growth of cancer cells by targeting the microtubule network. Chrymutasin C has also been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Chrymutasin C is its potent cytotoxicity against cancer cells. This makes it an ideal candidate for the development of anticancer drugs. However, the complex structure of Chrymutasin C makes its synthesis a challenging task. Moreover, the low yield of Chrymutasin C obtained from natural sources limits its availability for research purposes.
Orientations Futures
There are several future directions for the research on Chrymutasin C. One of the major areas of research is the development of Chrymutasin C-based anticancer drugs. Moreover, the identification of the molecular targets of Chrymutasin C in cancer cells can lead to the development of more effective anticancer drugs. Furthermore, the investigation of the anti-inflammatory properties of Chrymutasin C can lead to the development of drugs for the treatment of inflammatory diseases. Finally, the synthesis of Chrymutasin C analogs can lead to the development of more potent and selective anticancer drugs.
Conclusion:
Chrymutasin C is a natural product that exhibits potent cytotoxicity against various cancer cell lines. Its mechanism of action involves the disruption of the microtubule network in cancer cells. Chrymutasin C has several biochemical and physiological effects, including the induction of apoptosis and the inhibition of inflammation. However, the complex structure of Chrymutasin C makes its synthesis a challenging task. The development of Chrymutasin C-based anticancer drugs and the identification of its molecular targets in cancer cells are some of the future directions for research on this compound.
Méthodes De Synthèse
The synthesis of Chrymutasin C is a challenging task due to its complex structure. However, several methods have been developed to synthesize this compound. One of the most efficient methods is the solid-phase synthesis approach, which involves the use of a resin-bound peptide as a starting material. This method has been reported to yield Chrymutasin C in good purity and yield.
Applications De Recherche Scientifique
Chrymutasin C has been extensively studied for its anticancer properties. It has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Chrymutasin C induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, Chrymutasin C has been reported to inhibit the growth of cancer cells by targeting the microtubule network.
Propriétés
Numéro CAS |
155232-80-7 |
|---|---|
Nom du produit |
Chrymutasin C |
Formule moléculaire |
C39H43NO17 |
Poids moléculaire |
797.8 g/mol |
Nom IUPAC |
3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione |
InChI |
InChI=1S/C39H43NO17/c1-11-9-10-16-20-18(11)36(49)55-32-19-15(27(44)22(21(20)32)23(40)28(16)45)7-6-8-17(19)54-38-34(29(46)24(41)12(2)52-38)57-39-35(30(47)25(42)13(3)53-39)56-37-31(48)33(50-5)26(43)14(4)51-37/h6-10,12-14,24-26,29-31,33-35,37-44,46-48H,1-5H3/t12-,13-,14-,24+,25+,26+,29+,30+,31-,33+,34-,35-,37-,38+,39-/m1/s1 |
Clé InChI |
GDNZKYXFSRQGRZ-UFVMVPLKSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O[C@@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)OC)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=N)C6=C4O)C)O)O)OC8C(C(C(C(O8)C)O)OC)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)OC8C(C(C(C(O8)C)O)OC)O)O)O |
Synonymes |
chrymutasin C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)

![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
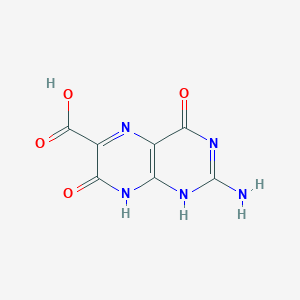

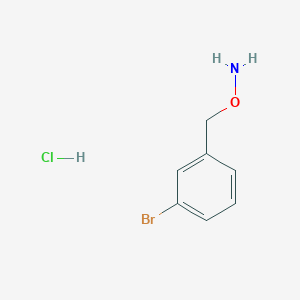

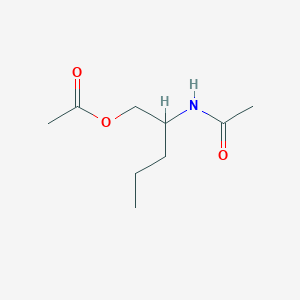
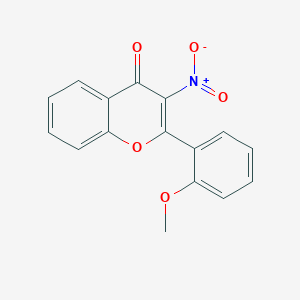
![6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B115835.png)
